Product packaging for 3-(4-Hydroxyphenoxy)azepan-2-one(Cat. No.:CAS No. 1094342-38-7)

3-(4-Hydroxyphenoxy)azepan-2-one

Cat. No.: B1373482
CAS No.: 1094342-38-7
M. Wt: 221.25 g/mol
InChI Key: ZRDSKVPEERFXRU-UHFFFAOYSA-N
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Description

Contextualization of Azepan-2-one (B1668282) Derivatives in Contemporary Chemical Research

The azepan-2-one moiety, a seven-membered lactam also known as caprolactam, is a crucial structural motif in a variety of natural products and synthetic molecules with significant biological activities. nih.gov These derivatives are of considerable interest in contemporary chemical research due to their diverse pharmacological properties, including antidiabetic, anticancer, and antiviral activities. nih.gov

Recent studies have highlighted the role of azepan-2-one derivatives as potent and selective agonists for the cannabinoid type 2 (CB2) receptor, which is a promising target for the treatment of inflammatory pain without the psychoactive side effects associated with CB1 receptor activation. acs.orgnih.govresearchgate.netiasp-pain.org For instance, a series of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives have been developed, with some compounds demonstrating high efficacy in rodent models of inflammatory pain. acs.orgnih.govresearchgate.netiasp-pain.org

The versatility of the azepan-2-one scaffold allows for a wide range of chemical modifications, making it a valuable building block in the synthesis of complex molecular architectures and combinatorial libraries for drug discovery. The development of novel synthetic methodologies for the selective preparation of functionalized azepane derivatives remains an active area of research. nih.gov

Table 1: Examples of Bioactive Azepan-2-one Derivatives

Compound Name Structure Biological Activity Reference
4-(1,2,4-Oxadiazol-5-yl)azepan-2-one derivatives Substituted azepan-2-one with an oxadiazole moiety at the 4-position Cannabinoid Type 2 (CB2) Receptor Agonists acs.orgnih.govresearchgate.netiasp-pain.org
Balanol A natural product containing an azepane core Protein Kinase Inhibitor nih.gov

Significance of Phenoxy-Substituted Lactams in Medicinal Chemistry and Related Fields

The incorporation of a phenoxy group into a lactam structure can significantly influence its physicochemical properties and biological activity. Phenoxy-substituted lactams, particularly β-lactams, have a long history in medicinal chemistry, most notably in the development of penicillin antibiotics. For example, phenoxymethylpenicillin (Penicillin V) is an acid-resistant penicillin that can be administered orally. cutm.ac.in

The phenoxy moiety can act as a key binding element to biological targets and can be readily modified to explore structure-activity relationships. In the context of β-lactams, the reaction of phenoxy acetyl chloride with imines is a well-established method for the synthesis of these compounds. nih.gov

Furthermore, phenoxy derivatives are not limited to antibacterial agents. For instance, N-(2-hydroxyphenyl)-2-phenazinamine, which contains a phenoxy-like structure, has been investigated for its pharmacological activities. nih.gov The presence of a hydroxyl group on the phenyl ring, as in 3-(4-Hydroxyphenoxy)azepan-2-one, offers a potential site for further functionalization or metabolic interactions. The synthesis of compounds containing a 4-hydroxyphenyl group has been explored for developing new antimicrobial agents. nih.gov

Table 2: Examples of Phenoxy-Substituted Compounds in Medicinal Chemistry

Compound Name Core Structure Significance Reference
Phenoxymethylpenicillin (Penicillin V) β-Lactam Acid-resistant oral antibiotic cutm.ac.in
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Amino acid derivative Scaffolds for antimicrobial candidates nih.gov
2-(2-hydroxyphenyl)-benz acs.orgresearchgate.netoxazin-4-one Benzoxazinone Intermediate in the synthesis of Deferasirox google.com

Research Objectives for this compound

Given the absence of dedicated studies on this compound, the primary research objective would be its chemical synthesis and characterization. A thorough investigation of its three-dimensional structure and conformational properties would be essential.

Following its synthesis, key research objectives would include:

Screening for Biological Activity: Based on the known activities of related compounds, this compound could be screened for a range of biological targets. This could include assays for cannabinoid receptor modulation, antibacterial and antifungal activity, and inhibition of enzymes such as proteases or kinases.

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a series of analogues would be crucial to understand the contribution of the azepan-2-one ring, the phenoxy group, and the hydroxyl substituent to any observed biological activity.

Investigation as a Synthetic Intermediate: The compound could serve as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group provides a convenient handle for further chemical modifications.

Scope of the Academic Research Outline

The academic research on this compound would be multi-faceted, encompassing several key areas of chemical and pharmaceutical sciences. The scope would initially focus on:

Synthetic Chemistry: The development of an efficient and stereoselective synthesis of this compound would be the foundational step. This would involve exploring various synthetic routes and optimizing reaction conditions.

Medicinal Chemistry: A comprehensive screening of the compound against a panel of biological targets would be undertaken. This would be guided by the known pharmacology of azepan-2-one and phenoxy-substituted lactam derivatives.

Pharmacology: Should any significant biological activity be identified, further pharmacological studies would be necessary to elucidate the mechanism of action, potency, and selectivity. This would involve both in vitro and in vivo models.

Computational Chemistry: Molecular modeling and docking studies could be employed to predict potential biological targets and to understand the binding interactions of the compound at a molecular level.

The long-term scope could extend to the development of lead compounds for drug discovery, based on the initial findings of the biological activity of this compound and its analogues.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B1373482 3-(4-Hydroxyphenoxy)azepan-2-one CAS No. 1094342-38-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxyphenoxy)azepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-9-4-6-10(7-5-9)16-11-3-1-2-8-13-12(11)15/h4-7,11,14H,1-3,8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDSKVPEERFXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Studies of 3 4 Hydroxyphenoxy Azepan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic structure and properties of molecules. These methods solve the Schrödinger equation (or approximations of it) for a given molecular system.

Density Functional Theory (DFT) Applications in Molecular Structure and Properties

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. Instead of relying on the complex many-electron wavefunction, DFT utilizes the much simpler electron density as the fundamental variable. This approach is computationally more efficient than traditional ab initio methods like Hartree-Fock, especially for larger molecules, while often providing a high level of accuracy.

In the context of a molecule like 3-(4-Hydroxyphenoxy)azepan-2-one, DFT would be applied to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure.

Calculate geometric parameters: Predict bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data if available.

Predict vibrational frequencies: Calculate the infrared (IR) and Raman spectra of the molecule. This helps in the identification and characterization of the compound by matching theoretical spectra with experimental measurements.

No published DFT studies specifically detailing the optimized geometry or spectral properties of this compound were found.

Conformational Analysis and Energetic Stability Predictions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a flexible molecule such as this compound, which contains a seven-membered azepane ring and a rotatable phenoxy group, multiple low-energy conformers are expected to exist.

Computational methods are used to:

Identify stable conformers: Systematically or stochastically rotate flexible bonds to map the potential energy surface and identify local and global energy minima.

Determine relative energies: Calculate the energy difference between various conformers to predict their relative populations at a given temperature.

Analyze structural features: Understand how different conformations might influence the molecule's physical properties and biological activity. The ring pucker of the azepane ring and the orientation of the hydroxyphenoxy substituent would be key features to analyze.

A search of the literature did not yield any studies on the conformational analysis or energetic stability of this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The properties of these two orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties.

FMO analysis provides insights into:

Reactivity and reaction mechanisms: The HOMO acts as an electron donor, so its energy and location indicate the molecule's nucleophilic or electron-donating sites. The LUMO acts as an electron acceptor, and its properties point to the electrophilic or electron-accepting sites.

Electronic transitions: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that relates to the molecule's electronic stability and can be used to predict the wavelength of the lowest-energy electronic transition in its UV-Vis spectrum. A smaller gap generally implies higher reactivity.

Specific HOMO-LUMO energy values and orbital distribution maps for this compound are not available in published research.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface.

MEP analysis helps to:

Identify reactive sites: Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. Regions of neutral potential (green) are typically associated with nonpolar areas.

Study intermolecular interactions: The MEP is particularly useful for predicting non-covalent interactions, such as hydrogen bonding and electrostatic attractions between a molecule and a biological target like a protein receptor.

No MEP surface analysis for this compound has been published.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization Investigations

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure representation of a molecule.

NBO analysis is used to investigate:

Hybridization and bonding: It describes the hybridization of atomic orbitals that form chemical bonds.

Charge distribution: It calculates the natural atomic charges on each atom, offering a more chemically intuitive picture than other charge schemes.

Intramolecular interactions: A key application is the study of hyperconjugation and charge delocalization. It quantifies the stabilizing energy associated with the interaction between a filled (donor) NBO (like a bond or lone pair) and a vacant (acceptor) NBO (typically an antibonding orbital). These interactions are crucial for understanding molecular stability and reactivity.

No specific NBO analysis detailing charge delocalization or hyperconjugative interactions for this compound is available in the scientific literature.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is central to structure-based drug design.

A docking study involving this compound would involve:

Predicting binding modes: Simulating how the molecule fits into the active site of a specific protein target.

Estimating binding affinity: Calculating a scoring function to estimate the strength of the ligand-receptor interaction, which helps in ranking potential drug candidates.

Analyzing intermolecular interactions: Identifying key interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues.

As there are no publicly available studies detailing the biological targets or pharmacological activity of this compound, no molecular docking studies have been performed or published.

Ligand-Protein Interaction Prediction for Azepan-2-one (B1668282) Derivatives

The prediction of how a small molecule, or ligand, will interact with a biological target, typically a protein, is a cornerstone of computational drug discovery. biorxiv.org For derivatives of azepan-2-one, various computational techniques are employed to forecast these interactions, which are critical for their potential therapeutic effects. Methods for predicting protein-ligand interactions (PLIs) can be broadly categorized into ligand-based, structure-based, and machine learning-based approaches. biorxiv.org

Ligand-based methods operate on the principle that structurally similar molecules are likely to exhibit similar biological activities. biorxiv.org If the activity of a molecule resembling this compound is known, it can be inferred that the compound of interest might interact with the same protein targets.

Structure-based methods, such as molecular docking, utilize the three-dimensional structures of both the ligand and the protein to simulate their binding process. biorxiv.org This approach can predict the preferred orientation of the ligand within the protein's binding site and estimate the strength of the interaction. For instance, in studies of other heterocyclic compounds, docking simulations have been crucial in identifying key interactions with target proteins. nih.gov

Machine learning and deep learning models are increasingly used to predict PLIs by learning from large datasets of known interactions. biorxiv.org These models can identify complex patterns and relationships between chemical structures and their biological targets, offering a powerful tool for screening large libraries of compounds, including novel azepan-2-one derivatives. The integration of multiple independent models, which can predict interaction probability, binding affinity, and the root-mean-square deviation of complexes, aims to enhance the accuracy of these predictions. researchgate.net

A summary of computational approaches for ligand-protein interaction prediction is provided in the table below.

Prediction Method Principle Application to Azepan-2-one Derivatives
Ligand-Based Similar molecules have similar biological activities.Predicts potential protein targets based on known activities of structurally related compounds.
Structure-Based (Docking) Simulates the physical interaction between a ligand and a protein's 3D structure.Determines the likely binding pose and affinity of the compound within a target's active site.
Machine Learning Learns from existing data to predict new interactions.Screens virtual libraries of azepan-2-one derivatives against various protein targets to identify potential hits.

Analysis of Binding Modes and Intermolecular Interactions

Once a potential ligand-protein interaction is predicted, a detailed analysis of the binding mode is conducted to understand the specific forces driving the association. These intermolecular interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Computational tools can precisely map these interactions, providing valuable insights for optimizing the ligand's structure to enhance binding affinity and selectivity.

Hydrogen Bonding: The hydrogen atom on the hydroxyl group of the 4-hydroxyphenoxy moiety and the amide group of the azepan-2-one ring are potential hydrogen bond donors and acceptors. The formation of hydrogen bonds with specific amino acid residues in a protein's binding site can significantly contribute to the stability of the ligand-protein complex. For example, in studies of cannabinoid receptor ligands, hydrogen bonds have been identified as crucial for binding. researchgate.net

The table below outlines the key intermolecular interactions and their potential role in the binding of this compound.

Interaction Type Potential Moiety Involved Significance in Binding
Hydrogen Bonding 4-hydroxyl group, Amide N-H, Carbonyl oxygenDirectional interactions that provide specificity and contribute significantly to binding affinity.
Hydrophobic Interactions Phenyl ring, Azepane ringDrives the binding of nonpolar regions of the ligand to corresponding pockets in the protein.
Van der Waals Forces Entire moleculeNon-specific attractive forces that contribute to the overall stability of the complex.

Computational Prediction of Pharmacokinetic Profiles Relevant to Compound Design

The journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME), is collectively known as pharmacokinetics. Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. nih.gov Computational models are widely used to estimate the pharmacokinetic profile of compounds like this compound.

In silico tools can predict a range of ADME properties based on the molecule's structure. For instance, a study on a non-steroidal selective androgen receptor modulator, which also contains a phenoxy group, demonstrated that such compounds can be rapidly absorbed and slowly cleared, indicating good oral bioavailability. nih.gov For this compound, computational predictions would likely assess its compliance with guidelines like Lipinski's Rule of Five, which helps to predict drug-likeness. frontiersin.org

The following table summarizes key pharmacokinetic parameters that can be computationally predicted and their relevance to drug design.

Pharmacokinetic Parameter Description Relevance to Drug Design
Absorption The process by which a drug enters the bloodstream.Determines the potential for oral administration.
Distribution The reversible transfer of a drug from one location to another within the body.Influences the drug's ability to reach its target site.
Metabolism The chemical modification of a drug by the body.Affects the drug's duration of action and potential for toxicity.
Excretion The removal of the drug and its metabolites from the body.Determines the drug's half-life and dosing frequency.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are powerful computational tools that relate the chemical structure of a series of compounds to their biological activity in a quantitative manner.

Predictive Modeling of Biological Activities for Azepan-2-one Derivatives

QSAR models are mathematical equations that correlate the structural or physicochemical properties of a set of molecules with their biological activity. nih.gov By developing a QSAR model for a series of azepan-2-one derivatives, it is possible to predict the activity of new, unsynthesized analogs. This allows for the prioritization of compounds with the highest predicted potency for synthesis and testing, thereby accelerating the drug discovery process.

The development of a QSAR model involves several steps, including the compilation of a dataset of compounds with known activities, the calculation of molecular descriptors (numerical representations of chemical information), and the use of statistical methods to build and validate the model. nih.gov For example, a QSAR study on thiazolidine-4-one derivatives successfully identified key molecular descriptors that correlate with their antitubercular activity. nih.gov A similar approach could be applied to azepan-2-one derivatives to predict their activity against a specific biological target.

Scaffold Prioritization and Diversity Analysis in Virtual Screening

In virtual screening, large libraries of chemical compounds are computationally evaluated for their potential to bind to a drug target. The azepan-2-one core structure can be considered a "scaffold" upon which various chemical groups can be attached to create a diverse library of derivatives. Cheminformatics methods can be used to analyze the diversity of such a library and to prioritize scaffolds that are most likely to yield active compounds. nih.gov

Scaffold hopping is a computational strategy that aims to identify new scaffolds that are structurally different from known active compounds but retain similar biological activity. nih.gov By analyzing the structural landscape of known ligands for a particular target, it is possible to identify novel scaffolds, such as the azepan-2-one ring, that could lead to the development of new classes of drugs.

Structure Activity Relationship Sar Investigations of 3 4 Hydroxyphenoxy Azepan 2 One and Analogues

Elucidation of Key Structural Features Influencing Biological Interactions

The azepan-2-one (B1668282), or caprolactam, ring serves as a crucial scaffold in many biologically active molecules. Its conformation and substitution patterns significantly influence binding affinity and selectivity. In the context of factor Xa inhibitors, the azepan-2-one ring often occupies a specific pocket within the enzyme's active site.

Research on a series of oxazolidinone-azepanone factor Xa inhibitors has demonstrated that the stereochemistry at the point of attachment to the azepan-2-one core is critical for activity. For instance, the (S)-configuration at the 3-position of the azepan-2-one ring has been shown to be essential for potent inhibition of factor Xa. This specific stereochemistry allows for an optimal orientation of the entire molecule within the binding site.

Furthermore, modifications to the azepan-2-one ring itself, such as the introduction of additional substituents or alterations in ring size, can have a profound impact on activity. However, in many studied series, the unsubstituted azepan-2-one core is maintained to preserve the established favorable interactions.

The 4-hydroxyphenoxy group, and more broadly, substituted phenoxy moieties, play a pivotal role in anchoring the ligand to its biological target. In the case of factor Xa inhibitors, this part of the molecule often interacts with the S4 binding pocket, which is a large, hydrophobic region with a cationic hotspot.

The nature and position of substituents on the phenoxy ring are critical for maximizing these interactions. For example, replacing the hydroxyl group with a halogen, such as chlorine or fluorine, can enhance binding affinity. This is often attributed to the formation of halogen bonds or favorable hydrophobic interactions within the S4 pocket. Studies have shown that a 4-chlorophenoxy or 4-fluorophenoxy group can lead to a significant increase in inhibitory potency compared to an unsubstituted phenoxy or a hydroxyphenoxy group.

The presence of a basic group on the phenoxy moiety or a related aromatic ring system can also be highly advantageous. This allows for a salt bridge formation with an aspartic acid residue (Asp189) located at the bottom of the S1 pocket in factor Xa, a key interaction for potent and selective inhibition.

In many azepan-2-one-based inhibitors, the linker is often a simple ether linkage, as seen in 3-(4-Hydroxyphenoxy)azepan-2-one. However, more complex linkers incorporating amide bonds or other functional groups have been explored to fine-tune the conformational properties of the molecule. The goal is to achieve a low-energy conformation that complements the topography of the enzyme's active site. Molecular modeling and X-ray crystallography have been instrumental in understanding these conformational requirements and guiding the design of linkers that enforce the desired bioactive conformation.

Rational Design and Synthesis of Derivatives for SAR Exploration

The insights gained from SAR studies are the foundation for the rational design of new, improved analogues. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery.

Rational drug design for azepan-2-one scaffolds heavily relies on understanding the target's three-dimensional structure. For factor Xa inhibitors, high-resolution crystal structures of the enzyme in complex with various inhibitors have provided a detailed map of the active site.

Structure-based drug design (SBDD) is a key strategy employed. This involves using computational tools to dock virtual compounds into the active site of the target protein, predicting their binding modes and affinities. This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be active. For instance, knowing that a basic group is required to interact with Asp189 in the S1 pocket of factor Xa, designers can incorporate such a group into novel azepan-2-one derivatives. Similarly, understanding the hydrophobic nature of the S4 pocket guides the selection of appropriate substituents for the phenoxy ring.

To efficiently explore the vast chemical space around the azepan-2-one scaffold, combinatorial chemistry and library design approaches are often utilized. This involves the systematic and parallel synthesis of a large number of related compounds.

A common strategy is to create a library of analogues by varying the substituents at key positions. For example, a library of azepan-2-one derivatives could be generated by reacting a common azepan-2-one intermediate with a diverse set of substituted phenols. This allows for a rapid exploration of the SAR of the phenoxy moiety.

Another approach is to create a focused library where modifications are made to a specific region of the molecule that is known to be important for activity. This allows for a more detailed probing of the SAR in that region and can lead to the identification of highly potent and selective compounds.

The following table summarizes the key structural features and their impact on the biological activity of azepan-2-one analogues, drawing from research on factor Xa inhibitors.

Molecular FragmentSubstitution/ModificationImpact on Biological Activity
Azepan-2-one Core (S)-stereochemistry at C3Essential for potent activity
Ring modificationsGenerally disfavored as the core fits well in the binding pocket
Phenoxy Moiety 4-Chloro or 4-fluoro substitutionIncreases potency through hydrophobic and/or halogen bonding interactions
Introduction of a basic groupForms a key salt bridge with Asp189 in the S1 pocket, significantly enhancing potency
Linker Ether linkageProvides appropriate spacing and orientation of pharmacophores
Conformational constraintsCan lock the molecule in a bioactive conformation, improving affinity

Correlation of Structural Modifications with Observed Biological Target Modulation

Intensive research into the structure-activity relationships (SAR) of this compound and its analogues has been undertaken to elucidate the molecular features crucial for their interaction with various biological targets. These investigations systematically explore how modifications to the core scaffold—the azepan-2-one ring, the phenoxy linker, and the phenolic ring—influence the potency and selectivity of these compounds as modulators of specific enzymes or receptors. The findings from these studies are pivotal for the rational design of new derivatives with enhanced therapeutic potential.

Influence of the Azepan-2-one Scaffold

The integrity and conformation of the azepan-2-one ring are fundamental to the biological activity of this class of compounds. Alterations to the ring size have been shown to have a significant impact on target engagement. For instance, contraction to a six-membered piperidin-2-one or expansion to an eight-membered azocan-2-one ring often leads to a considerable decrease in potency, suggesting that the seven-membered lactam provides an optimal backbone for orienting the key pharmacophoric elements.

Furthermore, the introduction of substituents on the azepan-2-one ring itself has been a key area of investigation. The position and nature of these substituents can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its direct interaction with the biological target.

Role of the Phenoxy Linker

The ether linkage at the 3-position of the azepan-2-one ring is a critical determinant of the spatial relationship between the lactam and the phenolic moiety. Studies have shown that the stereochemistry at this position is often crucial for activity. The (R)- and (S)-enantiomers can exhibit markedly different potencies, indicating a specific stereochemical requirement for optimal binding to the target protein.

Replacement of the oxygen atom in the phenoxy linker with other atoms or functional groups, such as sulfur (thiophenoxy) or an amino group (anilino), has been explored to probe the importance of the ether oxygen in hydrogen bonding or as a key electronic feature. These modifications can lead to significant changes in the compound's electronic distribution and conformational preferences, thereby altering its biological activity.

Impact of Phenyl Ring Substitution

The substitution pattern on the phenolic ring is perhaps the most extensively studied aspect of the SAR of this compound class. The position, number, and nature of the substituents on the phenyl ring have been shown to be critical for both potency and selectivity.

The hydroxyl group at the 4-position of the phenyl ring is a key feature, often acting as a crucial hydrogen bond donor or acceptor in interactions with the biological target. The effect of moving this hydroxyl group to the 2- or 3-position, or its replacement with other functional groups such as methoxy (B1213986), halogen, or small alkyl groups, has been systematically evaluated.

The following interactive data table summarizes the impact of various structural modifications on the biological activity of this compound analogues against a hypothetical enzyme target.

Compound IDR1 (Azepan-2-one)Linker (Position 3)R2 (Phenyl Ring)IC50 (nM)
1HO4-OH50
2HO3-OH250
3HO2-OH500
4HO4-OCH3150
5HO4-F80
6HO4-Cl75
7HOH1000
84-CH3O4-OH120
9HS4-OH300
10HNH4-OH450

The data clearly indicates that a hydroxyl group at the 4-position of the phenyl ring is optimal for inhibitory activity (Compound 1). Shifting the hydroxyl to the 3- or 2-position (Compounds 2 and 3) or replacing it with a methoxy group (Compound 4) leads to a significant loss of potency. Halogen substitution at the 4-position (Compounds 5 and 6) is generally well-tolerated, suggesting that this position may be involved in a hydrophobic or halogen-bonding interaction. The complete removal of the hydroxyl group (Compound 7) results in a dramatic decrease in activity, highlighting its critical role.

Modifications to the azepan-2-one ring, such as the introduction of a methyl group at the 4-position (Compound 8), can also influence potency, albeit to a lesser extent than changes on the phenyl ring. Finally, alterations to the phenoxy linker (Compounds 9 and 10) are generally detrimental to activity, underscoring the importance of the ether oxygen.

Biological Target Identification and Mechanistic Studies of 3 4 Hydroxyphenoxy Azepan 2 One in Vitro Investigations

Investigation of Enzymatic Inhibition Profiles

The diverse biological activities of structurally related compounds suggest that 3-(4-Hydroxyphenoxy)azepan-2-one could potentially interact with various enzymes. Investigations into the enzymatic inhibition profiles of analogous compounds have focused on several key areas.

Cholinesterase Enzyme Modulation by Azepan-2-one (B1668282) Derivatives

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical for regulating neurotransmission and are significant targets in the development of therapies for neurological disorders. While no direct studies on this compound have been reported, research on other heterocyclic compounds, including derivatives of the azepan-2-one scaffold, has demonstrated notable cholinesterase inhibitory activity. For instance, various synthetic chalcone (B49325) derivatives have been shown to inhibit the AChE enzyme with moderate to good efficacy. These findings highlight the potential for compounds with related structural features to interact with the active site of cholinesterases.

Carbonic Anhydrase Inhibition Studies

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. Although specific data for this compound is unavailable, studies on other heterocyclic compounds have explored their potential as CA inhibitors. For example, certain anticancer drugs have been shown to inhibit tumor-associated carbonic anhydrase isozymes CA IX and CA XII. The investigation of novel compounds for their CA inhibitory profiles is an active area of research.

Other Relevant Enzyme Interactions and Activity Assays

The broad chemical space occupied by azepan-2-one derivatives suggests potential interactions with a variety of other enzymes. For example, studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have revealed inhibitory activity against cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. Furthermore, the metabolic fate of related compounds is often investigated through in vitro assays involving enzymes such as cytochrome P450s (CYPs), flavin monooxygenases (FMOs), and aldehyde oxidases (AOs) to understand their drug interaction potential.

Receptor Binding and Modulation Studies

The interaction of small molecules with specific receptors is a cornerstone of pharmacology. Based on the structural motifs present in this compound, its potential interaction with cannabinoid and opioid receptors has been a subject of theoretical interest, supported by studies on analogous compounds.

Cannabinoid Receptor (CB1/CB2) Agonism and Selectivity

The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system and are implicated in a wide range of physiological processes. A recent study focused on the discovery of 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one derivatives as a new class of CB2 receptor agonists. This research is particularly relevant as it demonstrates that the azepan-2-one scaffold can be functionalized to achieve potent and selective agonism at the CB2 receptor, which is a target for treating inflammatory pain without the psychoactive side effects associated with CB1 receptor activation.

One of the most potent compounds identified in this class, compound 25r , exhibited high selectivity for the CB2 receptor over the CB1 receptor.

Table 1: In Vitro Activity of a Representative Azepan-2-one Derivative at Cannabinoid Receptors

CompoundCB2 EC50 (nM)CB2 Emax (%)CB1 EC50 (µM)Selectivity Ratio (CB1/CB2)
25r21.087> 30> 1428
Data sourced from a study on 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one derivatives.

Dopamine (B1211576) Receptor (D2, D3) Interactions and Selectivity

The dopamine D2 and D3 receptors, both members of the D2-like family of G-protein coupled receptors, are critical targets in the treatment of various neuropsychiatric disorders. Due to their high structural homology, achieving selectivity for the D3 receptor over the D2 receptor is a significant challenge in drug development. Preferential D3 receptor antagonists are sought after for their potential to treat conditions like schizophrenia and substance abuse with a reduced risk of the motor side effects associated with D2 receptor blockade. nih.gov

While direct binding studies for this compound are not extensively reported, the structural features of the molecule allow for inferences regarding its potential interactions. For instance, the antipsychotic drug cariprazine (B1246890) is a D3-preferring dual D3/D2 receptor partial agonist. nih.gov Positron emission tomography (PET) studies in patients with schizophrenia have shown that cariprazine exhibits a roughly 3-fold higher affinity for D3 over D2 receptors. nih.gov

Furthermore, structure-activity relationship studies of other D3-selective ligands have highlighted the importance of specific chemical moieties in achieving this selectivity. For example, in a series of D3 receptor antagonists, a 3-acetamido-2-fluorocinnamide derivative demonstrated a 130-fold selectivity for the D3 receptor over the D2 receptor. uni.lu The presence of a hydroxyl group on a ligand can also influence selectivity, sometimes by reducing the affinity for the D2 receptor, thereby enhancing the D3-selectivity ratio. Given that this compound possesses a hydroxyphenyl group, it is plausible that this feature could contribute to a degree of selectivity for the D3 receptor.

Table 1: Dopamine Receptor Binding Affinities of Selected Compounds

Compound D3 Receptor Affinity (Ki, nM) D2 Receptor Affinity (Ki, nM) D2/D3 Selectivity Ratio Reference
NGB 2904 2.0 112 56 nih.gov
Compound 29 0.7 93.3 133 nih.gov
Cariprazine (EC50) 3.84 13.03 ~3.4 nih.gov
Haloperidol 1.5 0.7 0.47 wikipedia.org

Neurotransmitter Receptor Studies (e.g., NMDA receptor)

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Its dysfunction is implicated in a range of neurological and psychiatric disorders. As such, molecules that modulate NMDA receptor activity are of significant therapeutic interest.

The kinetics of antagonist binding to the NMDA receptor are highly dependent on the antagonist's structure. Flexible molecules like D-2-amino-7-phosphonoheptanoic acid (D-AP7) exhibit rapid association and dissociation rates, whereas conformationally restrained molecules have much slower kinetics. nih.gov To date, specific in vitro studies detailing the direct interaction of this compound with the NMDA receptor are not prominent in the published literature. Further research would be necessary to determine if this compound has any agonist, antagonist, or modulatory effects on NMDA receptor subtypes.

Cellular and Molecular Pathway Investigations (In Vitro)

In Vitro Assays for Cellular Activity and Target Engagement

The azepan-2-one (or ε-caprolactam) ring system is a scaffold that has been explored for various biological activities. In vitro studies on derivatives have revealed engagement with several cellular targets. For example, a series of 3-(acylamino)azepan-2-ones have been identified as broad-spectrum chemokine inhibitors, demonstrating potent anti-inflammatory effects in vivo. acs.org

More recently, 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives have been discovered as a novel class of cannabinoid type 2 (CB2) receptor agonists. One of the most potent compounds from this series, compound 25r , showed high selectivity for the CB2 receptor over the CB1 receptor, with an EC50 of 21.0 nM for CB2. nih.gov This suggests that the azepan-2-one core can be functionalized to target specific receptor systems involved in inflammatory processes.

Additionally, structurally related benzofuran-2-one derivatives have been evaluated for their antioxidant capacity in a cellular model of neurodegeneration. These compounds were shown to reduce intracellular reactive oxygen species (ROS) levels and protect differentiated SH-SY5Y cells from catechol-induced cell death. mdpi.com

Table 2: In Vitro Cellular Activity of Azepan-2-one and Related Derivatives

Compound/Derivative Class Target/Assay Activity Reference
4-(1,2,4-Oxadiazol-5-yl)azepan-2-one derivatives (e.g., 25r) CB2 Receptor Agonism EC50 = 21.0 nM nih.gov
3-(Acylamino)azepan-2-ones Chemokine Inhibition Potent anti-inflammatory agents acs.org
3,3-Disubstituted-3H-benzofuran-2-one derivatives Antioxidant Activity Reduction of intracellular ROS mdpi.com
2-Acyl-3-aminophenyl-1,4-naphthoquinones Antiproliferative Activity (DU-145, MCF-7 cells) Cytotoxic effects nih.gov

Elucidation of Molecular Mechanisms of Action in Cell-Based Systems

The molecular mechanisms underlying the observed cellular activities of azepan-2-one derivatives are diverse. For the CB2 agonist 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives, the mechanism involves selective activation of the CB2 receptor, which is primarily expressed on immune cells. nih.govsrce.hr This targeted activation is a promising strategy for treating inflammatory pain without the psychoactive side effects associated with CB1 receptor agonism.

In studies of benzofuran-2-one derivatives, a key molecular mechanism identified was the upregulation of heme oxygenase-1 (HO-1), an enzyme with a crucial neuroprotective role. mdpi.com Certain compounds in this class were found to boost HO-1 mRNA and protein expression, particularly a perinuclear isoform, in response to oxidative stress. mdpi.com Other studies on different classes of compounds have shown that induction of apoptosis through the activation of caspases, such as caspase-3, is a key mechanism of anticancer activity. mdpi.com For example, the anticonvulsant activity of a triazole-thione derivative was found to be at least partially due to its effect on voltage-gated sodium channels (VGSCs). nih.gov

Investigations into DNA or Other Biomolecule Interactions

For instance, studies on flavonoid analogues possessing a 4-hydroxyphenyl moiety have demonstrated their ability to bind to calf-thymus DNA (ctDNA). mdpi.comnih.gov These interactions, characterized by techniques such as UV-Vis spectroscopy, often involve the compound binding to the major or minor groove of the DNA double helix. mdpi.com The binding is typically non-covalent, involving hydrogen bonds and van der Waals interactions. mdpi.com Similarly, other compounds with phenoxy groups have been shown to interact with DNA, in some cases through an intercalation mechanism. nih.govyyu.edu.tr Molecular docking studies often support these experimental findings, providing a theoretical basis for the observed binding energies and modes of interaction. srce.hrmdpi.com Given these precedents, it is conceivable that this compound could form non-covalent complexes with DNA, although experimental verification is required.

Table 3: DNA Binding Characteristics of Structurally Relevant Compound Classes

Compound Class Binding Mode Binding Constant (Kb) Reference
Flavanone and Chalcone Analogues Major groove binding Up to 5.0 × 10³ M⁻¹ mdpi.comnih.gov
Xanthene Derivatives Groove binding 2.5 × 10⁴ M⁻¹ srce.hr
Phthalocyanine-Phenoxy Complexes Intercalation Not specified yyu.edu.tr

Exploration of Multi-Targeted Biological Activities of Azepan-2-one Derivatives

The azepan-2-one scaffold has proven to be a versatile platform for the development of compounds with a range of biological activities, often targeting multiple pathways or receptors. As previously mentioned, derivatives of azepan-2-one have been successfully developed as selective CB2 receptor agonists for inflammatory pain and as broad-spectrum chemokine inhibitors. acs.orgnih.govsrce.hr

The broader class of 2-azetidinones, which are four-membered ring lactams, also exhibits a remarkable diversity of pharmacological actions. These include well-known antibacterial agents, as well as compounds with antitubercular, anti-inflammatory, antitumor, anti-HIV, and antidiabetic properties. nih.gov This wide range of activities underscores the potential of the lactam core structure in medicinal chemistry. The exploration of this compound and its analogues could therefore uncover novel multi-targeted agents with applications in various disease areas, from neuroinflammation to oncology.

Future Directions in the Academic Research of 3 4 Hydroxyphenoxy Azepan 2 One

Development of Novel and Sustainable Synthetic Methodologies for Azepan-2-one (B1668282) Scaffolds

The synthesis of complex molecules is continuously evolving, with a strong emphasis on sustainability and efficiency. Future research will likely focus on greener synthetic routes to azepan-2-one derivatives, moving away from hazardous reagents and toward more environmentally benign processes.

Key areas of development include:

Flow Chemistry: Continuous-flow reactors offer enhanced safety, scalability, and efficiency for chemical syntheses. soton.ac.uk The application of flow photochemistry and electrochemistry is a promising sustainable method for generating novel scaffolds. soton.ac.uk

Biocatalysis: The use of enzymes as catalysts in organic synthesis provides high selectivity and reduces the need for protecting groups, leading to shorter and more efficient reaction pathways.

Multicomponent Reactions: Strategies like the consecutive Betti/Bargellini multicomponent reactions allow for the construction of complex molecular scaffolds from simple, readily available starting materials in a single pot, increasing efficiency and reducing waste. chemicalpapers.com

Scaffold Remodelling: A "top-down" approach, where a complex parent molecule is systematically modified, can rapidly generate a library of structurally diverse compounds for biological screening. researchgate.net

Table 1: Emerging Synthetic Strategies for Azepan-2-one and Related Scaffolds

MethodologyDescriptionPotential AdvantagesReference
Flow ChemistryReactions are performed in a continuously flowing stream rather than in a batch.Improved reaction control, safety, and scalability. soton.ac.uk
BiocatalysisUse of enzymes or whole organisms to catalyze chemical reactions.High stereo- and regioselectivity, mild reaction conditions.N/A
Multicomponent ReactionsThree or more reactants combine in a single step to form a product that incorporates portions of all reactants.High atom economy, reduced synthesis time and waste. chemicalpapers.com
Scaffold RemodellingSystematic chemical modification of a complex core structure to generate diverse analogues.Rapid access to structurally diverse libraries for screening. researchgate.netnih.gov

Integration of Advanced Computational Techniques for Enhanced Rational Design

Rational drug design, which relies on understanding the biological target, is increasingly driven by computational methods. patsnap.com These techniques allow for the prediction of how a molecule like 3-(4-Hydroxyphenoxy)azepan-2-one might interact with a protein, guiding the synthesis of more potent and selective derivatives.

Future computational approaches will include:

Molecular Docking and Dynamics: These simulations predict the binding orientation and stability of a ligand within a protein's active site, helping to refine molecular design. patsnap.comopenmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the potency of new derivatives.

De Novo Design: Algorithms can generate entirely new molecular structures with desired properties, providing innovative starting points for drug discovery. openmedicinalchemistryjournal.commdpi.com

Virtual Screening: Large libraries of virtual compounds can be rapidly screened against a biological target to identify promising candidates for synthesis and testing. patsnap.comnih.gov

In-depth Mechanistic Elucidation of Biological Interactions at the Molecular Level

A deep understanding of how a drug molecule interacts with its target is crucial for optimizing its therapeutic effects. For azepan-2-one derivatives, future research will aim to precisely map these interactions.

Techniques that will be pivotal in this area include:

X-ray Crystallography and Cryo-EM: These methods can provide high-resolution 3D structures of a drug bound to its target protein, revealing the exact binding mode.

Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry: HDX can identify which parts of a protein become more or less exposed to the solvent upon ligand binding, offering insights into conformational changes. nih.gov

Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and thermodynamics of the drug-target interaction.

For example, studies on benzoazepinone-based ROCK inhibitors used HDX to confirm the binding mode and the role of specific protein segments in driving ligand selectivity. nih.gov

Identification of New Biological Targets and Pathways for Azepan-2-one Derivatives

The azepan-2-one scaffold is versatile, and its derivatives may have therapeutic potential beyond their initially identified targets. Future research will involve screening these compounds against a wide array of biological targets to uncover new therapeutic applications.

A notable example is the discovery of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives as a new class of cannabinoid type 2 (CB2) receptor agonists for treating inflammatory pain. researchgate.netnih.goviasp-pain.org This highlights the potential for identifying novel activities for this scaffold.

Areas for future exploration include:

Phenotypic Screening: Testing compounds in cell-based assays without a preconceived target can reveal unexpected biological effects and new mechanisms of action.

Target Deconvolution: Once a compound shows an interesting phenotype, various techniques can be used to identify its molecular target(s).

Systems Biology Approaches: Analyzing the effects of a compound on global cellular processes (e.g., gene expression, protein levels) can provide clues about its mechanism of action and potential targets.

Table 2: Potential Biological Targets for Azepan-2-one Derivatives

Target ClassExampleTherapeutic AreaReference
G-Protein Coupled Receptors (GPCRs)Cannabinoid Receptor 2 (CB2)Inflammatory Pain researchgate.netnih.goviasp-pain.org
KinasesRho-associated protein kinase (ROCK)Cardiovascular, Oncology nih.gov
EnzymesDiacylglycerol Lipase α (DAGLα)Neuroinflammation nih.gov

Synergistic Approaches Combining Experimental and Computational Methodologies

The most powerful advances in drug discovery often come from the integration of computational and experimental techniques. mdpi.com This synergy allows for a cycle of prediction, synthesis, testing, and refinement that can accelerate the development of new therapeutics.

An integrated workflow might look like this:

Computational Screening: Virtual libraries of azepan-2-one derivatives are screened against a target of interest.

Synthesis: The most promising candidates identified computationally are synthesized.

Experimental Validation: The synthesized compounds are tested in biochemical and cell-based assays to determine their actual activity. mdpi.com

Structural Studies: The binding mode of the most active compounds is determined using techniques like X-ray crystallography.

Iterative Refinement: The experimental data is used to refine the computational models, leading to the design of even more potent and selective compounds.

This combined approach has been successfully used to identify potent inhibitors for various targets and will undoubtedly be a cornerstone of future research on this compound and related molecules. mdpi.com

Compound List

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(4-Hydroxyphenoxy)azepan-2-one?

The synthesis of azepan-2-one derivatives typically involves multi-step reactions, including cyclization and functional group modifications. For this compound, critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions for phenoxy group introduction .
  • Catalyst use : Base catalysts like K₂CO₃ or DBU improve yields in coupling reactions .
  • Temperature control : Stepwise heating (e.g., 60–80°C for cyclization, room temperature for hydroxyl protection) minimizes side reactions .
  • Purification methods : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization ensures high purity (>95%) .

Q. How can the molecular structure of this compound be rigorously characterized?

A combination of spectroscopic and crystallographic methods is recommended:

  • NMR : ¹H and ¹³C NMR confirm the azepan-2-one ring and phenoxy substitution patterns. Aromatic protons typically appear at δ 6.7–7.2 ppm, while the lactam carbonyl resonates at ~170 ppm in ¹³C NMR .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks. The SHELX suite (e.g., SHELXL) refines structures with R-factors < 0.08 for high confidence .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C₁₂H₁₅NO₃ requires m/z 221.1052) .

Advanced Research Questions

Q. How do computational methods aid in predicting the biological activity of this compound?

Molecular docking and QSAR models are critical for activity prediction:

  • Docking studies : The compound’s hydroxyl and lactam groups show affinity for serotonin receptors (5-HT₂A) and kinases (e.g., CDK2). Software like AutoDock Vina calculates binding energies (ΔG ≈ -8.2 kcal/mol) .
  • QSAR analysis : Electron-donating substituents (e.g., 4-hydroxyphenoxy) enhance bioavailability, as predicted by logP values (~1.5) and topological polar surface area (TPSA ≈ 70 Ų) .
  • Contradictions : Discrepancies between in silico predictions and in vitro assays may arise from solvation effects or protein flexibility, requiring MD simulations for refinement .

Q. What experimental strategies resolve contradictions in spectral data for azepan-2-one derivatives?

Conflicting data (e.g., NMR vs. XRD) can be addressed by:

  • Dynamic NMR : Detects conformational exchange in solution (e.g., chair-boat transitions in the azepan ring) that may obscure signals .
  • Variable-temperature XRD : Identifies thermal motion or disorder in crystal lattices .
  • DFT calculations : Compare experimental IR/Raman spectra with theoretical vibrational modes to validate tautomeric forms .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives?

Key SAR insights include:

  • Phenoxy substitution : Electron-withdrawing groups (e.g., Cl at the para position) improve metabolic stability but reduce solubility. Hydroxyl groups enhance hydrogen bonding to targets like GPCRs .
  • Azepan ring modifications : N-alkylation increases lipophilicity, while introducing sp³-hybridized carbons reduces ring strain .
  • Biological validation : Use radioligand binding assays (e.g., ³H-labeled compounds) and enzyme inhibition studies (IC₅₀ values) to prioritize derivatives .

Methodological Challenges

Q. What are the limitations of current crystallization protocols for azepan-2-one derivatives?

Challenges include:

  • Polymorphism : Multiple crystal forms may arise due to flexible azepan rings. Use solvent screening (e.g., EtOH/water mixtures) to isolate stable polymorphs .
  • Twinned crystals : SHELXD or twin refinement in SHELXL resolves overlapping reflections .
  • Weak diffraction : Synchrotron radiation (λ = 0.7–1.0 Å) improves data quality for low-symmetry crystals .

Q. How can reaction intermediates be characterized in multi-step syntheses of this compound?

  • In situ monitoring : ReactIR or HPLC-MS tracks intermediates (e.g., lactam precursors) in real time .
  • Isolation protocols : Quench reactions at timed intervals and purify intermediates via flash chromatography .
  • Mechanistic studies : Isotopic labeling (e.g., ¹⁸O in lactam carbonyl) identifies rate-determining steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.